Isophthalaldehyde

Catalog No.
S773179
CAS No.
626-19-7
M.F
C8H6O2
M. Wt
134.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isophthalaldehyde

CAS Number

626-19-7

Product Name

Isophthalaldehyde

IUPAC Name

benzene-1,3-dicarbaldehyde

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

InChI

InChI=1S/C8H6O2/c9-5-7-2-1-3-8(4-7)6-10/h1-6H

InChI Key

IZALUMVGBVKPJD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C=O)C=O

solubility

In water, 2.7X10+3 mg/L at 25 °C (est)
Slightly soluble in water
Slightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene

Synonyms

1,3-Benzenedicarboxaldehyde; 1,3-Benzenedialdehyde; 1,3-Diformylbenzene; 3-Formylbenzaldehyde; Benzene-1,3-dicarbaldehyde; Isophthaldialdehyde; NSC 5092; m-Benzenedialdehyde; m-Benzenedicarbaldehyde; m-Benzenedicarboxaldehyde; m-Diformylbenzene; m-Fo

Canonical SMILES

C1=CC(=CC(=C1)C=O)C=O

The exact mass of the compound Isophthalaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 2.7x10+3 mg/l at 25 °c (est)slightly soluble in waterslightly soluble in ethyl ether, chloroform; very soluble in ethanol; soluble in acetone, benzene. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5092. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Isophthalaldehyde (CAS 626-19-7), also known as 1,3-benzenedicarboxaldehyde, is a high-purity (≥97.5–98.0% GC) meta-substituted aromatic dialdehyde utilized as a critical difunctional building block in advanced materials synthesis . Unlike its linear para-isomer, the 120-degree meta-linkage of isophthalaldehyde introduces a structural "kink" that fundamentally alters the crystallinity, solubility, and thermomechanical properties of downstream macromolecules [1]. It is a highly sought-after precursor for the formulation of processable polyazomethines, polyspiroacetals, and specialized Covalent Organic Frameworks (COFs), where rigid linear geometries would otherwise cause intractable insolubility or unfavorable crystallization during industrial or laboratory-scale fabrication [REFS-1, REFS-2].

Substituting isophthalaldehyde with its highly symmetrical para-isomer, terephthalaldehyde, leads to drastic and often detrimental differences in material processability and application performance. In polymer synthesis, the linear geometry of terephthalaldehyde typically yields highly crystalline, rigid-rod polymers that precipitate prematurely and are completely insoluble in standard organic solvents, rendering them unprocessable for film casting or solution-phase fabrication [1]. Conversely, the meta-substitution of isophthalaldehyde disrupts chain packing, yielding amorphous or semi-crystalline networks with significantly enhanced solubility in solvents like NMP, DMSO, and THF, without sacrificing high-temperature thermal stability [REFS-1, REFS-2]. Furthermore, in coordination chemistry and COF design, the altered bond angle dictates entirely different pore geometries and metal coordination topologies, meaning the isomers are strictly non-interchangeable for targeted structural applications [3].

Solubility and Processability in Polyazomethine Synthesis

When synthesizing fully aromatic polyazomethines with cyano functional groups, the choice of dialdehyde strictly dictates solvent compatibility. Polymers synthesized from isophthalaldehyde (mPAM) exhibit excellent solubility in polar aprotic solvents such as NMP, DMSO, and DMAc due to the nonlinear meta-phenylene moiety disrupting chain packing [1]. In head-to-head comparisons, the equivalent polymers derived from terephthalaldehyde (pPAM) were only partially soluble or entirely insoluble in the same solvents due to the rigid para-phenylene packing [1].

Evidence DimensionPolymer Solubility in NMP/DMSO/DMAc
Target Compound DataIsophthalaldehyde-derived polymers (mPAM): Fully soluble
Comparator Or BaselineTerephthalaldehyde-derived polymers (pPAM): Partially soluble to insoluble
Quantified DifferenceBinary shift from insoluble/partially soluble to fully soluble in standard processing solvents
ConditionsPolycondensation of dialdehydes with 2-cyano-1,4-phenylenediamine in NMP/CaCl2 solvent system

High solubility is a mandatory prerequisite for solution-processing, film-casting, and industrial fabrication of high-temperature polymer coatings.

Crystallinity Reduction for Flexible Film Formation

The meta-linkage of isophthalaldehyde is critical for producing flexible, tough polymer films. Polyazomethines prepared from isophthalaldehyde are essentially amorphous, yielding flexible orange films with high inherent viscosities (0.83 to 0.98 dL/g) and excellent solubility in THF and chloroform [1]. Comparatively, traditional fully conjugated polyazomethines formed from linear para-dialdehydes (terephthalaldehyde) exhibit higher crystallinity, which causes premature precipitation during synthesis and prevents the casting of cohesive films [1].

Evidence DimensionPolymer Film Morphology and Crystallinity
Target Compound DataIsophthalaldehyde: Yields essentially amorphous, flexible, and tough castable films
Comparator Or BaselineTerephthalaldehyde: Yields higher crystallinity polymers prone to premature precipitation
Quantified DifferenceTransition from unprocessable crystalline precipitates to fully castable amorphous films (inherent viscosity 0.83–0.98 dL/g)
ConditionsPolycondensation with tetraphenylethylene-based diamines

Amorphous, soluble polymers allow for the reliable casting of flexible, tough films required in advanced electronic or optical applications.

Thermal Profile and Melt-Processing Suitability

The molecular symmetry of the dialdehyde isomers directly impacts their bulk physical properties and handling requirements. Isophthalaldehyde features a melting point range of 85–90 °C . In contrast, the highly symmetrical para-substituted terephthalaldehyde exhibits a significantly higher melting point of 114–117 °C due to more efficient crystal lattice packing . This lower thermal threshold for isophthalaldehyde facilitates easier melt-processing and lower-temperature dissolution during bulk precursor formulation.

Evidence DimensionMelting Point
Target Compound DataIsophthalaldehyde: 85–90 °C
Comparator Or BaselineTerephthalaldehyde: 114–117 °C
Quantified Difference24–32 °C reduction in melting point
ConditionsStandard atmospheric pressure bulk solid handling

A lower melting point reduces the energy and temperature required for melt-processing and accelerates dissolution in solvent-based industrial formulations.

Coordination Geometry in Helical Metal Complexes

In the design of multinuclear metal complexes, the 120° bond angle of isophthalaldehyde dictates specific supramolecular architectures. Schiff bases derived from isophthalaldehyde predictably drive the formation of discrete double-helical or single-stranded helical silver(I) complexes [1]. Conversely, substituting with terephthalaldehyde forces different coordination topologies, resulting in extended 1D staircase-like structures rather than discrete helices [1].

Evidence DimensionSupramolecular Coordination Topology
Target Compound DataIsophthalaldehyde-derived ligands: Form discrete double-helical or single-stranded helical complexes
Comparator Or BaselineTerephthalaldehyde-derived ligands: Form extended 1D staircase-like structures
Quantified DifferenceComplete architectural shift from helical folding to extended 1D linear networks
Conditions[1+2] condensation of 2-(aminoethylamino)ethanol with dialdehydes and subsequent Ag(I) complexation

Precise control over ligand geometry is essential for procuring the correct precursors in the synthesis of targeted metal-organic frameworks and specialized catalysts.

Synthesis of Processable High-Temperature Polymers

Isophthalaldehyde is the preferred dialdehyde precursor for producing fully aromatic polyazomethines and polyspiroacetals where solution-phase processability is required. Its meta-linkage disrupts rigid chain packing, ensuring the resulting polymers remain soluble in standard industrial solvents (NMP, DMSO, THF) for subsequent film casting and coating applications [1].

Precursor for Flexible Optoelectronic Films

Due to its ability to form essentially amorphous, high-viscosity networks, this compound is ideal for casting flexible, tough polymer films. It is specifically selected over para-isomers to prevent premature crystallization and precipitation during the polycondensation of conjugated materials used in optical and electronic devices [2].

Structural Node in Helical Coordination Chemistry

In advanced supramolecular chemistry, isophthalaldehyde is utilized to synthesize multidentate Schiff base ligands that are sterically programmed to fold into discrete double-helical multinuclear metal complexes, an architecture that cannot be achieved using linear dialdehyde analogs [3].

Color/Form

Needles from dilute alcohol

XLogP3

1.2

Boiling Point

246 °C

LogP

log Kow = 1.43 (est)

Melting Point

89 °C

UNII

LU162B2N9X

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Isophthalaldehyde is a solid. It is soluble in water. USE: m-Phthalaldehyde is used as a laboratory chemical. EXPOSURE: Workers that produce or use isophthalaldehyde may have direct skin contact. The general population is not likely to be exposed to isophthalaldehyde. If isophthalaldehyde is released to the environment, it will be broken down in air by reaction with hydroxyl radicals. It may be broken down in the air by sunlight. It will not volatilize into air from soil or water surfaces. It is expected to move easily through soil. It is not expected to build up in fish. RISK: Isophthaldenhyde is a skin irritant. It may also be irritating to the eyes and respiratory tract. Additional data on the potential for isophthalaldehyde to produce toxic effects in humans or laboratory animals were not available. Data on the potential for isophthalaldehyde to cause infertility, abortions, or birth defects in laboratory animals were not available. Data on the potential for isophthalaldehyde to cause cancer in laboratory animals were not available. The potential for isophthalaldehyde to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

7.91X10-3 mm Hg at 25 °C (est)

Pictograms

Irritant

Irritant

Other CAS

30025-33-3
626-19-7

Wikipedia

Isophthalaldehyde

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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